molecular formula C28H41NO3 B12421554 N-Arachidonyldopamine-d8

N-Arachidonyldopamine-d8

Katalognummer: B12421554
Molekulargewicht: 447.7 g/mol
InChI-Schlüssel: MVVPIAAVGAWJNQ-VLPMGVFDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Arachidonyldopamine-d8 involves the incorporation of deuterium atoms into the N-Arachidonyldopamine molecule. This process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the following steps:

    Preparation of Deuterated Precursors: Deuterated fatty acids and dopamine are prepared using deuterated reagents.

    Coupling Reaction: The deuterated fatty acid is coupled with deuterated dopamine under specific reaction conditions to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and controlled reaction conditions to ensure high purity and yield of the deuterated compound.

Analyse Chemischer Reaktionen

Types of Reactions

N-Arachidonyldopamine-d8 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions can occur at the aromatic ring or the fatty acid chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce quinones, while reduction can yield reduced forms of the compound.

Wirkmechanismus

N-Arachidonyldopamine-d8 exerts its effects by acting as an agonist of the cannabinoid receptor 1 and the transient receptor potential vanilloid 1 ion channel . The molecular targets and pathways involved include:

    Cannabinoid Receptor 1: Activation of this receptor modulates various physiological processes, including pain perception and inflammation.

    Transient Receptor Potential Vanilloid 1 Ion Channel: Activation of this ion channel leads to the modulation of pain and temperature sensation.

Vergleich Mit ähnlichen Verbindungen

N-Arachidonyldopamine-d8 is unique due to its deuterium labeling, which provides advantages in analytical studies. Similar compounds include:

This compound stands out due to its use in precise quantification and analytical studies, providing valuable insights into the biological and chemical properties of N-Arachidonyldopamine.

Eigenschaften

Molekularformel

C28H41NO3

Molekulargewicht

447.7 g/mol

IUPAC-Name

(5E,8E,11E,14E)-5,6,8,9,11,12,14,15-octadeuterio-N-[2-(3,4-dihydroxyphenyl)ethyl]icosa-5,8,11,14-tetraenamide

InChI

InChI=1S/C28H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(32)29-23-22-25-20-21-26(30)27(31)24-25/h6-7,9-10,12-13,15-16,20-21,24,30-31H,2-5,8,11,14,17-19,22-23H2,1H3,(H,29,32)/b7-6+,10-9+,13-12+,16-15+/i6D,7D,9D,10D,12D,13D,15D,16D

InChI-Schlüssel

MVVPIAAVGAWJNQ-VLPMGVFDSA-N

Isomerische SMILES

[2H]/C(=C(/[2H])\C/C(=C(\[2H])/C/C(=C(\[2H])/C/C(=C(\[2H])/CCCC(=O)NCCC1=CC(=C(C=C1)O)O)/[2H])/[2H])/[2H])/CCCCC

Kanonische SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCC1=CC(=C(C=C1)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.